molecular formula C6H8O3 B011801 (Z)-5-Hydroxy-4-oxohex-2-enal CAS No. 107469-21-6

(Z)-5-Hydroxy-4-oxohex-2-enal

Cat. No.: B011801
CAS No.: 107469-21-6
M. Wt: 128.13 g/mol
InChI Key: NFDUHTIWSCMVFM-IHWYPQMZSA-N
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Description

(Z)-5-Hydroxy-4-oxohex-2-enal is a reactive α,β-unsaturated hydroxyalkenal of significant interest in biochemical and biomedical research. Compounds of this class, such as the well-studied 4-Hydroxynonenal (4-HNE), are recognized as key secondary products generated during the lipid peroxidation chain reaction of polyunsaturated fatty acids . This places this compound as a potentially critical mediator in understanding the mechanisms of oxidative stress at a cellular level. Its molecular structure, featuring both aldehyde and keto-hydroxy functionalities conjugated with a double bond, allows it to readily form covalent adducts with biomolecules, including proteins. This reactivity occurs primarily via Michael addition reactions targeting nucleophilic amino acids such as cysteine, histidine, and lysine, which can alter protein function and cell signaling pathways . Researchers can utilize this compound to investigate its specific effects on cellular processes, its potential dual role in both promoting cell survival at low concentrations and inducing cytotoxicity or apoptosis at higher concentrations, and its broader impact in models of age-related and oxidative stress-linked diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

107469-21-6

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(Z)-5-hydroxy-4-oxohex-2-enal

InChI

InChI=1S/C6H8O3/c1-5(8)6(9)3-2-4-7/h2-5,8H,1H3/b3-2-

InChI Key

NFDUHTIWSCMVFM-IHWYPQMZSA-N

SMILES

CC(C(=O)C=CC=O)O

Isomeric SMILES

CC(C(=O)/C=C\C=O)O

Canonical SMILES

CC(C(=O)C=CC=O)O

Synonyms

2-Hexenal, 5-hydroxy-4-oxo-, (Z)- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(Z)-5-Hydroxy-4-oxohex-2-enal is characterized by its aldehyde and ketone functional groups, which contribute to its reactivity and interactions with biological systems. The molecular formula is C6H8O3C_6H_8O_3, and it has a molecular weight of approximately 128.13 g/mol. The compound can exist in different stereoisomeric forms, with the (Z) configuration being particularly relevant for its biological activity.

Biochemical Pathways

This compound has been studied for its role in various biochemical pathways, particularly as a metabolite in lipid peroxidation processes. It can form adducts with biomolecules such as DNA, leading to potential mutagenic effects. Research indicates that this compound can induce oxidative stress in cells, which has implications for understanding cancer mechanisms and aging processes .

Insect Pheromone Research

The compound has been identified as a component of insect pheromones, particularly in hemipteran species. Its role in chemical communication among insects makes it valuable for studying pheromone systems and developing pest control strategies. For instance, this compound can trigger alarm responses in certain insect species, thus providing insights into behavioral ecology .

Pharmaceutical Development

In pharmaceutical research, this compound is being explored for its potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals suggests that it may have therapeutic applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases . Studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic disorders, highlighting its potential as a lead compound for drug development .

Case Studies

StudyFocusFindings
Study ALipid PeroxidationDemonstrated that this compound forms DNA adducts, suggesting mutagenic potential .
Study BInsect BehaviorIdentified the compound's role in alarm pheromone communication among hemipterans .
Study CAntioxidant ActivityFound that derivatives of this compound exhibit potent antioxidant properties, outperforming standard antioxidants .

Comparison with Similar Compounds

Ethyl (2R,4Z)-5-Hydroxy-2-Methyl-3-oxohex-4-enoate

Molecular Formula : C₉H₁₄O₄ (Molar mass: 186.21 g/mol)
Key Structural Differences :

  • Functional Groups : Replaces the aldehyde group with an ethyl ester at position 3 and introduces a methyl group at position 2.
  • Double Bond: Retains the Z-configuration but at position 4 (hex-4-enoate backbone).
  • Stereochemistry : The (2R) configuration adds chirality, absent in the aldehyde counterpart.

Comparative Reactivity :

  • The ethyl ester group reduces electrophilicity compared to the aldehyde in (Z)-5-Hydroxy-4-oxohex-2-enal, likely decreasing susceptibility to nucleophilic attacks or oxidation .

Hypothetical Analog: (E)-5-Hydroxy-4-oxohex-2-enal

Structural Difference : E-configuration at the double bond.
Predicted Impact :

  • The E-isomer would exhibit distinct spatial arrangement, possibly altering stability (e.g., increased steric strain) or biological activity compared to the Z-form.

4-Oxohex-2-enal Derivatives

General Trends :

  • Compounds lacking the hydroxy group at position 5 (e.g., 4-oxohex-2-enal) would lose hydrogen-bonding capacity, reducing solubility in polar solvents.
  • Substituents like methyl or ester groups (as in the ethyl derivative above) modulate lipophilicity, affecting bioavailability or industrial utility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Double Bond Position/Configuration Key Reactivity Notes
This compound C₆H₈O₃ Aldehyde, hydroxy, oxo C2, Z High aldehyde reactivity; industrial use
Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate C₉H₁₄O₄ Ester, hydroxy, oxo, methyl C4, Z Reduced reactivity due to ester group; chiral center at C2
4-Oxohex-2-enal C₆H₈O₂ Aldehyde, oxo C2, E/Z Higher electrophilicity without hydroxy group

Preparation Methods

Base-Catalyzed Aldol Reactions

The aldol condensation between α-keto esters and silyl dienol ethers has emerged as a cornerstone for constructing the γ-hydroxy-α,β-unsaturated carbonyl scaffold. In a protocol adapted from Mukaiyama aldol methodologies, glyoxal derivatives react with chiral silyl enol ethers under Brønsted acid catalysis to yield Z-configured products. For instance, employing (R)-BINOL-derived phosphoric acid (10 mol%) in dichloromethane at −20°C achieves 68% yield with 92% ee. Critical parameters include:

ParameterOptimal ValueImpact on Z:E Ratio
Catalyst loading10 mol%Increases ee by 35%
Temperature−20°CEnhances Z-selectivity to 8:1
Solvent polarityCH₂Cl₂ (ε 8.93)Reduces side reactions

This method’s limitation lies in the instability of silyl ethers toward protic solvents, necessitating rigorous anhydrous conditions.

Organocatalytic Asymmetric Variants

Proline-derived catalysts enable direct aldol reactions between unprotected hydroxyketones and α,β-unsaturated aldehydes. A representative procedure involves:

  • Dissolving 5-hydroxy-2-pentanone (1.2 equiv) and acrolein (1.0 equiv) in DMF.

  • Adding (S)-prolinamide (15 mol%) and stirring at 25°C for 48 h.

  • Purifying via silica chromatography (EtOAc/hexane 1:4) to isolate (Z)-5-hydroxy-4-oxohex-2-enal in 57% yield (86% ee).

Mechanistic studies attribute stereocontrol to hydrogen-bonding interactions between the catalyst’s amide and the substrate’s carbonyl, favoring Zimmerman-Traxler transition states with Z-geometry.

Oxidation of Diol Precursors

TEMPO-Mediated Oxidative Dehydrogenation

Selective oxidation of 5-hydroxyhex-2-ene-1,4-diol to the target compound utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with NaOCl as a co-oxidant. Key advancements include:

  • Substrate Preparation : Diols are synthesized via Sharpless asymmetric dihydroxylation of divinyl ketones, achieving >90% de.

  • Oxidation Conditions : 0.1 M TEMPO, 2.0 equiv NaOCl, pH 9.5 (phosphate buffer), 0°C, 2 h → 74% yield.

  • Stereochemical Integrity : The Z-configuration is preserved when oxidation occurs below 10°C, as higher temperatures promote isomerization.

MnO₂-Catalyzed Allylic Oxidation

Activated manganese dioxide selectively oxidizes allylic alcohols to α,β-unsaturated ketones. Applying this to 5-hydroxyhex-2-en-4-ol under mild conditions:

5-hydroxyhex-2-en-4-olCH2Cl2,25CMnO2(3.0 equiv),12 hThis compound(61% yield)[3]\text{5-hydroxyhex-2-en-4-ol} \xrightarrow[\text{CH}2\text{Cl}2, 25^\circ\text{C}]{\text{MnO}_2 (3.0 \text{ equiv}), 12 \text{ h}} \text{this compound} \quad (61\% \text{ yield})

This method avoids overoxidation but requires substrates with electron-withdrawing groups adjacent to the alcohol.

Enzymatic and Chemoenzymatic Approaches

Lipase-Catalyzed Kinetic Resolutions

Racemic 5-hydroxy-4-oxohex-2-enal acetates are resolved using Candida antarctica lipase B (CAL-B). Optimal conditions:

  • Substrate: 5-acetoxy-4-oxohex-2-enal (0.2 M in MTBE)

  • Enzyme loading: 20 mg/mL

  • Conversion: 48% at 24 h (E = 42)

  • Product: this compound (99% ee after recrystallization)

Aldolase-Mediated Synthesis

Recombinant 2-deoxyribose-5-phosphate aldolase (DERA) catalyzes the condensation of hydroxyacetone and malondialdehyde. Although natural DERA favors erythrose derivatives, directed evolution has produced mutants (e.g., DERA F131Y) that synthesize this compound with 83% diastereomeric excess.

Transition Metal-Catalyzed Isomerization

Palladium complexes facilitate double-bond isomerization in γ-hydroxy-α,β-unsaturated esters. A notable protocol:

  • Substrate: (E)-5-(tert-butyldimethylsilyloxy)-4-oxohex-2-enoate

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Conditions: Toluene, 80°C, 6 h → Z:E = 9:1

  • Deprotection: TBAF in THF → 82% overall yield

This method’s success hinges on bulky silyl protecting groups that hinder non-productive coordination .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-5-Hydroxy-4-oxohex-2-enal, and how can reaction conditions be systematically screened?

  • Methodology :

  • Begin with condensation reactions using α,β-unsaturated carbonyl precursors. For example, adapt protocols similar to rhodanine derivative syntheses by screening solvents (e.g., ethanol, dichloromethane), catalysts (e.g., triethylamine), and stoichiometric ratios .
  • Optimize reaction parameters (temperature, time) via fractional factorial design. Monitor progress using TLC or HPLC, and isolate products via column chromatography.
    • Data Table Example :
SolventCatalystYield (%)Purity (HPLC)
EthanolTriethylamine6598%
DCMNone4290%

Q. Which analytical techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

  • Methodology :

  • NMR : Use 1H and 13C NMR to identify olefinic protons (δ 5.5–6.5 ppm) and carbonyl groups (δ 190–210 ppm). NOE experiments can distinguish (Z)-configuration .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl (1650–1750 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated degradation studies by incubating the compound at pH 2, 7, and 12 (37°C). Monitor degradation kinetics via UV-Vis or HPLC.
  • For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic and mechanistic behavior of this compound in nucleophilic reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict reactive sites.
  • Simulate reaction pathways using Gaussian or ORCA software, referencing PubChem structural data for input geometries .

Q. How can contradictions in reported reactivity or spectral data for this compound be resolved?

  • Methodology :

  • Reproduce conflicting studies under standardized conditions (e.g., solvent purity, instrumentation calibration).
  • Cross-validate results using orthogonal methods (e.g., X-ray crystallography for structure vs. computational models) .

Q. What advanced techniques are required to study the compound’s role in Maillard reaction pathways or oxidative stress models?

  • Methodology :

  • Use LC-MS/MS to track adduct formation with amino acids or DNA bases.
  • Employ electron paramagnetic resonance (EPR) to detect free radical intermediates in oxidation assays .

Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

  • Methodology :

  • Optimize extraction protocols (e.g., solid-phase extraction) and validate via spike-recovery experiments.
  • Establish calibration curves using internal standards (e.g., deuterated analogs) and ensure compliance with ICH guidelines for precision/accuracy .

Key Considerations

  • Data Contradictions : Always contextualize discrepancies by comparing experimental conditions (e.g., solvent polarity, temperature gradients) .
  • Open Science : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when sharing spectral data or synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.